Glutaconic Acid (Ki = 0.75 mM) Is a More Potent Competitive Inhibitor of Brain Glutamate Decarboxylase Than Glutaric Acid (Ki = 1.3 mM)
In a direct head-to-head comparison, glutaconate (the conjugate base of glutaconic acid) was found to be a significantly more potent competitive inhibitor of brain glutamate decarboxylase than its saturated analog, glutarate. This quantitative difference is critical for researchers modeling the neurological symptoms of glutaric aciduria type I [1].
| Evidence Dimension | Competitive Inhibition of Glutamate Decarboxylase |
|---|---|
| Target Compound Data | Ki = 7.5 × 10⁻⁴ mol/L (0.75 mM) for glutaconate |
| Comparator Or Baseline | Ki = 1.3 × 10⁻³ mol/L (1.3 mM) for glutarate |
| Quantified Difference | Glutaconate's Ki is 42% lower (1.73x more potent) than glutarate's Ki |
| Conditions | Enzyme assay using rat and rabbit brain acetone powders, stabilized with pyridoxal phosphate and glutathione |
Why This Matters
For studies on neurometabolic disorders, this 1.73x difference in inhibitory potency means using the saturated analog glutaric acid would yield significantly different (and incorrect) results regarding enzyme function.
- [1] Stokke, O., Goodman, S. I., & Moe, P. G. (1976). Inhibition of brain glutamate decarboxylase by glutarate, glutaconate, and beta-hydroxyglutarate: explanation of the symptoms in glutaric aciduria? Clinica Chimica Acta, 66(3), 411-415. View Source
